

8,9-Dihydrobenz[a]anthracene-d9 CAS number and molecular weight

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Compound of Interest

Compound Name: 8,9-Dihydrobenz[a]anthracene-d9

Cat. No.: B15559828

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Technical Guide: 8,9-Dihydrobenz[a]anthracene-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **8,9-Dihydrobenz[a]anthracene-d9**, a deuterated polycyclic aromatic hydrocarbon (PAH). The document outlines its chemical properties, primary applications in research, a detailed experimental protocol for its use, and an overview of the metabolic pathways and toxicological relevance of the parent compound, benz[a]anthracene.

Core Compound Data

8,9-Dihydrobenz[a]anthracene-d9 is a stable, isotopically labeled form of 8,9-Dihydrobenz[a]anthracene. The incorporation of nine deuterium atoms results in a higher molecular weight compared to the unlabeled analog, making it an ideal internal standard for quantitative analysis using mass spectrometry.

Property	Value
CAS Number	51756-80-0
Molecular Formula	C ₁₈ H ₅ D ₉
Molecular Weight	239.36 g/mol

Applications in Research

The primary application of **8,9-Dihydrobenz[a]anthracene-d9** is as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the precise quantification of benz[a]anthracene and its metabolites in various biological and environmental samples.[1] Deuterated standards are crucial for correcting variations in sample preparation, extraction efficiency, and instrument response, thereby enhancing the accuracy and reliability of analytical measurements.[2] This is particularly important in toxicology and environmental monitoring studies where accurate determination of low levels of PAHs is required.

Experimental Protocol: Quantification of Benz[a]anthracene Metabolites using LC-MS/MS

This protocol describes a general workflow for the analysis of benz[a]anthracene metabolites in a biological matrix (e.g., urine or microsomal incubations) using **8,9-Dihydrobenz[a]anthracene-d9** as an internal standard.

1. Sample Preparation and Extraction:

- **Enzymatic Hydrolysis:** To a 1 mL urine sample, add a solution of β -glucuronidase/arylsulfatase to deconjugate the phase II metabolites. Incubate at 37°C for a specified period (e.g., 2-4 hours).
- **Internal Standard Spiking:** Following hydrolysis, spike the sample with a known concentration of **8,9-Dihydrobenz[a]anthracene-d9** in a suitable solvent.
- **Solid-Phase Extraction (SPE):** Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash the cartridge with a low-percentage organic

solvent to remove interferences. Elute the analytes and the internal standard with a high-percentage organic solvent (e.g., acetonitrile or methanol).

- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

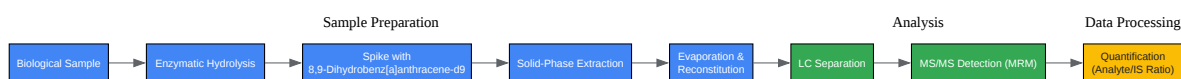
- Chromatographic Separation:
 - LC System: High-Performance Liquid Chromatography (HPLC) system.
 - Column: A C18 reverse-phase column suitable for PAH separation.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
 - Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
 - Injection Volume: 5-20 μ L.
- Mass Spectrometry Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often operated in positive ion mode for PAHs.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard are monitored.

3. Data Analysis and Quantification:

- The concentration of each benz[a]anthracene metabolite is determined by calculating the ratio of the peak area of the native analyte to the peak area of the **8,9-Dihydrobenz[a]anthracene-d9** internal standard.

- A calibration curve is constructed using standards of the native analytes at known concentrations, each also spiked with the same amount of the internal standard. The concentration of the analytes in the unknown samples is then interpolated from this curve.

Below is a graphical representation of a typical analytical workflow.



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Analytical workflow for PAH metabolite quantification.

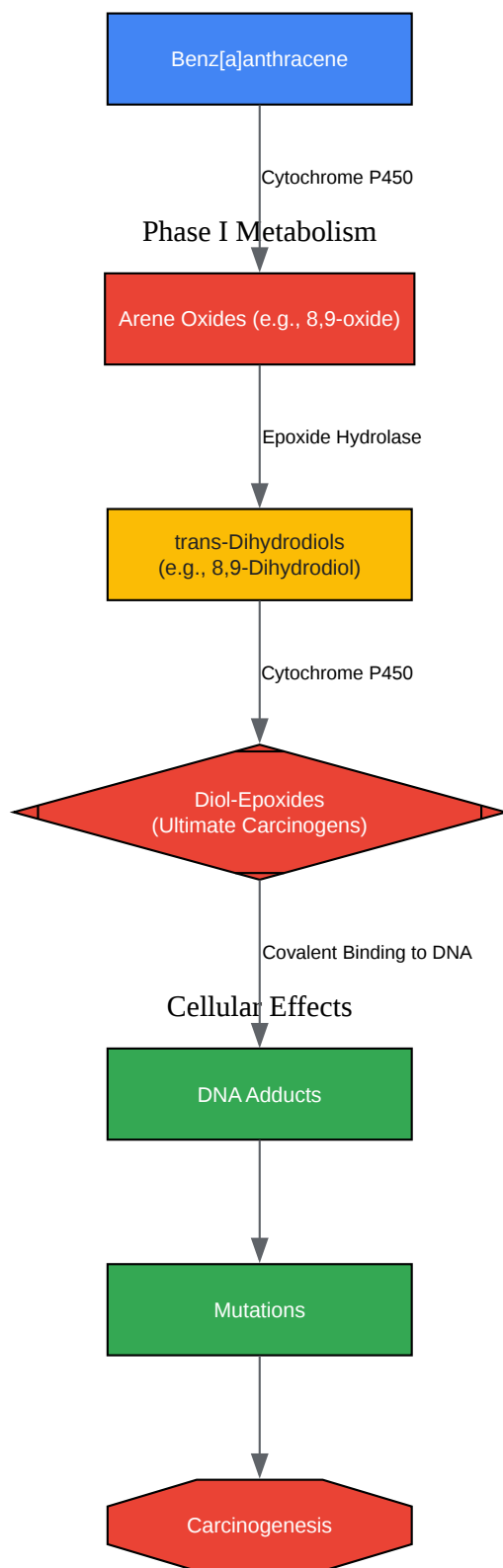
Metabolic Activation and Toxicology of Benz[a]anthracene

Benz[a]anthracene itself is a procarcinogen and requires metabolic activation to exert its toxic effects.[3] This activation process is primarily carried out by cytochrome P450 enzymes and epoxide hydrolase.[3]

The metabolic pathway begins with the oxidation of benz[a]anthracene by cytochrome P450 enzymes to form arene oxides. These arene oxides can then be hydrated by epoxide hydrolase to form trans-dihydrodiols.[4] In the case of benz[a]anthracene, several dihydrodiols can be formed, with the 8,9-dihydrodiol being a significant metabolite.[5]

Further epoxidation of these dihydrodiols by cytochrome P450 enzymes can lead to the formation of highly reactive diol-epoxides.[3] The "bay-region" diol-epoxides are particularly implicated in the carcinogenicity of PAHs.[3] These electrophilic metabolites can covalently bind to nucleophilic sites in cellular macromolecules, most notably DNA, to form DNA adducts.[3][6] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

The metabolic activation pathway of benz[a]anthracene is illustrated in the diagram below.



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Metabolic activation of Benz[a]anthracene.

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